2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide
Description
2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide is a synthetic pyridazine derivative characterized by a 4-chlorophenyl group and a phenylsulfanyl substituent on the pyridazine ring.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-13-8-6-12(7-9-13)17(18(20)23)15-10-11-16(22-21-15)24-14-4-2-1-3-5-14/h1-11,17H,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYREYJOGBDEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring chlorophenyl and phenylsulfanyl groups, suggests various mechanisms of action that may contribute to its therapeutic effects. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14ClN3OS
- Molecular Weight : 355.84 g/mol
- CAS Number : 303997-45-7
- Density : 1.39 g/cm³ (predicted)
- Boiling Point : 638.5 °C (predicted)
- pKa : 15.07 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3OS |
| Molecular Weight | 355.84 g/mol |
| Density | 1.39 g/cm³ |
| Boiling Point | 638.5 °C |
| pKa | 15.07 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
- Receptor Modulation : It could modulate receptor activity, impacting cell proliferation and survival.
- Antioxidant Activity : The phenylsulfanyl group may contribute to antioxidant properties, reducing oxidative stress in cells.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Anticancer Activity : Studies have shown that derivatives of pyridazine compounds can inhibit tumor growth by affecting the PI3K/AKT signaling pathway, which is crucial in cancer cell survival and proliferation .
- Antimicrobial Effects : Some compounds with similar structures have demonstrated antimicrobial properties against various pathogens, although specific data for this compound is limited .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Effects :
- Antimicrobial Activity Investigation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The target compound shares structural motifs with several analogs documented in the evidence, differing primarily in substituents on the pyridazine or heterocyclic core. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Thermal Stability : Pyridazine derivatives (e.g., Compound 15) exhibit higher melting points (169–172°C) than imidazothiazole analogs (116–120°C), suggesting stronger crystalline packing in pyridazine cores .
- Synthetic Accessibility : Yields for pyridazine derivatives (50–69%) are generally lower than those for imidazothiazoles (71–81%), possibly due to steric challenges in pyridazine functionalization .
Antifungal and Antibacterial Activity
- Compound 15 () : Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), attributed to the chloro substituent’s electron-withdrawing effects, which may disrupt fungal membrane integrity .
- Compound 5l () : Exhibited potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming sorafenib (IC₅₀ = 5.2 µM). The 4-methoxybenzylpiperazine group likely enhances VEGFR2 inhibition (5.72% at 20 µM) through hydrophobic interactions .
Selectivity and Mechanism
- Imidazothiazole vs. Pyridazine Cores : Imidazothiazoles (e.g., 5f, 5j) show higher selectivity for cancer cells (e.g., HepG2 vs. MDA-MB-231) compared to pyridazines, possibly due to their ability to intercalate with DNA or inhibit tyrosine kinases .
- Sulfur-Containing Analogs : The phenylsulfanyl group in the target compound may mimic disulfide bonds in enzyme active sites, offering a mechanism distinct from chloro- or piperazine-substituted analogs .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Piperazine-containing compounds (e.g., 5j, 5l) are prone to N-demethylation, reducing their half-life compared to halogenated derivatives like Compound 15 .
- Cytotoxicity Thresholds: Chlorophenyl-substituted compounds (e.g., 5f, 5l) show lower IC₅₀ values than non-halogenated analogs, suggesting that electron-withdrawing groups enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
